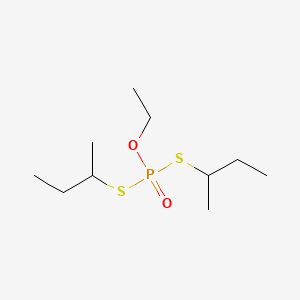
杀虫威
描述
Cadusafos, also known as O-ethyl S,S-di-sec-butyl phosphorodithioate, is a synthetic organic thiophosphate compound. It is primarily used as an insecticide and nematicide to control parasitic nematode populations in agricultural settings. Cadusafos is a volatile and persistent clear liquid that acts as an acetylcholinesterase inhibitor, disrupting the nervous systems of pests .
作用机制
Target of Action
Cadusafos primarily targets the enzyme acetylcholinesterase . This enzyme plays a crucial role in the nervous system, where it is responsible for breaking down acetylcholine, a neurotransmitter that transmits signals in the nervous system .
Mode of Action
Cadusafos acts as an inhibitor of acetylcholinesterase . By inhibiting this enzyme, Cadusafos prevents the breakdown of acetylcholine, leading to an accumulation of this neurotransmitter. This accumulation disrupts the transmission of signals in the nervous system .
Biochemical Pathways
The main pathway of metabolism for Cadusafos involves the cleavage of the thio-(sec-butyl) group, forming two primary products: Sec-butyl mercaptan and O-ethyl-S-(2-butyl) phosphorothioic acid (OSPA). These intermediate compounds are then further degraded into several metabolites .
Pharmacokinetics
Cadusafos exhibits high bioavailability, with 90-100% of the compound being absorbed into the body . It is metabolized extensively, with over 90% of the compound being metabolized into hydroxy sulfones, phosphorothioic, and sulfonic acids .
Result of Action
The inhibition of acetylcholinesterase by Cadusafos leads to a disruption in the transmission of signals in the nervous system. This disruption is what makes Cadusafos effective as an insecticide and nematicide, as it can lead to paralysis and death in insects and nematodes .
Action Environment
Cadusafos is a volatile and persistent clear liquid that can be used on food crops such as tomatoes, bananas, and chickpeas . It is highly toxic to nematodes, earthworms, and birds . It poses no carcinogenic risk to humans . Exposure can occur through inhalation, ingestion, or contact with the skin . The compound’s action, efficacy, and stability can be influenced by environmental factors such as temperature, humidity, and the presence of other chemicals .
科学研究应用
Cadusafos has several scientific research applications across various fields:
Chemistry:
- Used as a model compound to study the behavior of organophosphorus pesticides in the environment.
- Investigated for its degradation pathways and the formation of metabolites .
Biology:
- Studied for its effects on soil microorganisms and its role in enhanced biodegradation.
- Used to understand the impact of nematicides on non-target organisms .
Medicine:
- Research on its mechanism of action as an acetylcholinesterase inhibitor to develop new treatments for parasitic infections .
Industry:
生化分析
Biochemical Properties
Cadusafos interacts with various enzymes and proteins. It is rapidly metabolized in rats, starting by cleavage of one of the thio-butyl groups to give butyl-mercaptan and O-ethyl-S-(2-butyl) phosphorothioic acid . This can then be cleaved to S-(2-butyl) phosphorothioic acid or O-ethyl phosphorothioic acid .
Cellular Effects
Cadusafos has significant effects on various types of cells and cellular processes. The main effect is the inhibition of cholinesterase activity in plasma, erythrocytes, and brains of treated animals . This leads to related clinical and behavioral signs of intoxication .
Molecular Mechanism
Cadusafos exerts its effects at the molecular level through binding interactions with biomolecules and enzyme inhibition. It inhibits cholinesterase activity, leading to related clinical and behavioral signs of intoxication .
Temporal Effects in Laboratory Settings
In laboratory settings, Cadusafos is absorbed and rapidly excreted . Over 80% of the administered dose is excreted within 24 hours . There is no evidence for accumulation of Cadusafos in the body .
Dosage Effects in Animal Models
Cadusafos is of high to moderate toxicity by the oral route, with an LD50 of 30–131 mg/kg bw in rats and 68–82 mg/kg bw in mice . By the dermal route, the LD50 is 12–42 mg/kg bw in rabbits . By inhalation, the LC50 is 0.04 mg/L air in rats .
Metabolic Pathways
Cadusafos is involved in several metabolic pathways. It is extensively metabolized in rats, starting by cleavage of one of the thio-butyl groups to give butyl-mercaptan and O-ethyl-S-(2-butyl) phosphorothioic acid . This can then be cleaved to S-(2-butyl) phosphorothioic acid or O-ethyl phosphorothioic acid .
Transport and Distribution
Cadusafos is widely distributed among the organs, with the highest concentrations observed in the liver, fat, kidney, and lungs . It is transported and distributed within cells and tissues .
准备方法
Synthetic Routes and Reaction Conditions: Cadusafos is synthesized through a multi-step chemical process. The synthesis involves the reaction of phosphorus pentasulfide with ethanol to form O-ethyl phosphorodithioic acid. This intermediate is then reacted with sec-butyl alcohol in the presence of a base to yield Cadusafos .
Industrial Production Methods: Industrial production of Cadusafos follows similar synthetic routes but on a larger scale. The process involves strict control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity. The final product is purified through distillation and crystallization techniques .
化学反应分析
Types of Reactions: Cadusafos undergoes several types of chemical reactions, including hydrolysis, oxidation, and substitution reactions.
Common Reagents and Conditions:
Hydrolysis: In the presence of water, Cadusafos hydrolyzes to form phosphorodithioic acid and sec-butyl alcohol.
Oxidation: Cadusafos can be oxidized to form sulfoxides and sulfones.
Substitution: It can undergo substitution reactions with nucleophiles, replacing the ethoxy group with other functional groups.
Major Products Formed:
Hydrolysis Products: Phosphorodithioic acid and sec-butyl alcohol.
Oxidation Products: Sulfoxides and sulfones.
Substitution Products: Various substituted phosphorodithioates.
相似化合物的比较
Cadusafos belongs to the organophosphate class of insecticides and nematicides. Similar compounds include:
Ethoprophos: Another organophosphate nematicide with a similar mechanism of action but different chemical structure.
Fensulfothion: An organophosphate insecticide with similar applications but different toxicity profiles.
Fenamiphos: A nematicide with a broader spectrum of activity but higher toxicity to non-target organisms.
Uniqueness of Cadusafos: Cadusafos is unique due to its high volatility and persistence in the environment, making it effective for long-term control of nematodes. It also has a relatively low toxicity to humans compared to other organophosphates .
属性
IUPAC Name |
2-[butan-2-ylsulfanyl(ethoxy)phosphoryl]sulfanylbutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23O2PS2/c1-6-9(4)14-13(11,12-8-3)15-10(5)7-2/h9-10H,6-8H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXRPCFINVWWFHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)SP(=O)(OCC)SC(C)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23O2PS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7037505 | |
| Record name | Cadusafos | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7037505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless to yellow liquid; [Merck Index] Pale yellow liquid; [MSDSonline] | |
| Record name | Cadusafos | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5080 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
BP: 112-114 °C at 0.8 mm Hg | |
| Record name | Cadusafos | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7139 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
129.4 °C (Seta closed cup) | |
| Record name | Cadusafos | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7139 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
In water, 245 mg/L at 25 °C, Miscible with acetone, acetonitrile, dichloromethane, ethyl acetate, toluene, methanol, isopropanol, and heptane. | |
| Record name | Cadusafos | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7139 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
Bulk density: 0.81-0.89 (water = 1); Weight per volume: 45-55 lb/cu ft (810-980 g/L) | |
| Record name | Cadusafos | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7139 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.0009 [mmHg], 1.2X10+2 mPa /9.0X10-4 mm Hg/ at 25 °C | |
| Record name | Cadusafos | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5080 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Cadusafos | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7139 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Organophosphorus insecticides exert their acute effects in both insects and mammals by inhibiting acetylcholinesterase (AChE) in the nervous system with subsequent accumulation of toxic levels of acetylcholine (ACh), which is a neurotransmitter. In many cases, the organophosphorylated enzyme is fairly stable, so that recovery from intoxication may be slow. /Organophosphorus Pesticides/ | |
| Record name | Cadusafos | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7139 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless to yellow liquid, Light to dark-gray amorphous granules | |
CAS No. |
95465-99-9 | |
| Record name | Cadusafos | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=95465-99-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cadusafos [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095465999 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cadusafos | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7037505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phosphorodithioic acid, O-ethyl S,S-bis(1-methylpropyl) ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.705 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CADUSAFOS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8JBJ4VO75K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Cadusafos | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7139 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Cadusafos exert its insecticidal and nematicidal effects?
A1: Cadusafos works by inhibiting acetylcholinesterase (AChE), an enzyme crucial for nerve impulse transmission in insects and nematodes. [] This inhibition leads to the accumulation of acetylcholine at nerve synapses, causing overstimulation and ultimately disrupting nervous system function. [, ]
Q2: Does the inhibition of acetylcholinesterase by Cadusafos affect non-target organisms?
A2: While Cadusafos primarily targets pests and nematodes, its impact on non-target organisms, including beneficial soil microorganisms, is a concern. Research has shown that Cadusafos can negatively affect microbial activity and diversity in soil. []
Q3: What is the molecular formula and weight of Cadusafos?
A3: Cadusafos is represented by the molecular formula C10H22O2PS2 and has a molecular weight of 266.4 g/mol.
Q4: Is there spectroscopic data available for Cadusafos?
A4: While the provided research papers don't include detailed spectroscopic data, analytical techniques such as gas chromatography (GC) are commonly used to detect and quantify Cadusafos residues in various matrices, including soil, water, and plant tissues. [, , , , ]
Q5: How does the application method influence the persistence and uptake of Cadusafos in plants?
A5: Research suggests that the application method significantly impacts the persistence and uptake of Cadusafos. For example, spot treatments in tomato crops led to higher residue levels in roots and shoots compared to broadcast or furrow application. []
Q6: How does the presence of other agricultural amendments like NPK fertilizers and farmyard manure affect the persistence of Cadusafos in soil?
A6: Studies have shown that the presence of other agricultural amendments can influence the persistence of Cadusafos in soil. For instance, farmyard manure at higher rates enhanced its persistence, while NPK fertilizers decreased its persistence. []
Q7: How persistent is Cadusafos in the soil environment?
A7: Cadusafos exhibits variable persistence in different soil types, influenced by factors like organic matter content, clay content, and microbial activity. [, ] In alluvial soil, it was found to be more persistent than carbosulfan and triazophos. []
Q8: Can repeated applications of Cadusafos lead to enhanced degradation?
A8: Yes, research indicates that repeated applications of Cadusafos can lead to enhanced biotransformation and cross-adaptation, potentially reducing its efficacy over time. []
Q9: Does biochar amendment influence the degradation and uptake of Cadusafos?
A9: Studies have shown that biochar amendment to soil can significantly alter the sorption and degradation dynamics of Cadusafos. Biochar increased its sorption capacity, reducing its bioavailability and uptake by plants. []
Q10: How does Cadusafos move and leach in different soil types?
A10: The movement and leaching of Cadusafos vary depending on the soil type. For example, leaching was found to be highest in red soil, followed by alluvial soil, and lowest in black soils. []
Q11: What are the environmental concerns associated with Cadusafos use?
A11: The leaching of Cadusafos into groundwater and surface water is a significant concern, particularly in tropical regions with high rainfall and permeable soils. [, ]
Q12: What is the toxicity profile of Cadusafos?
A12: Cadusafos is classified as highly hazardous to human health (Class I pesticide) and dangerous to the environment. [] It is an acetylcholinesterase inhibitor and can cause adverse effects on the nervous system. []
Q13: What are some potential alternatives to Cadusafos for nematode control?
A13: Researchers are exploring alternative nematode control methods, including the use of biocontrol agents like Trichoderma spp. and Bacillus spp., as well as resistant rootstocks for crops like cucumber. [, , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


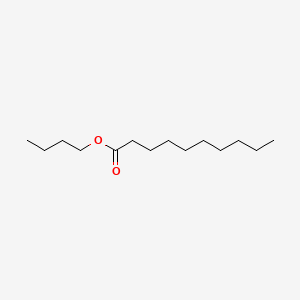
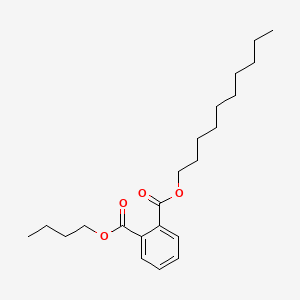

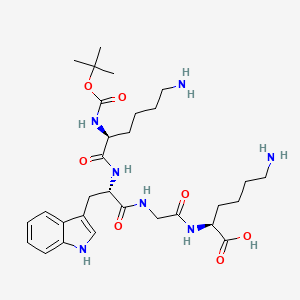

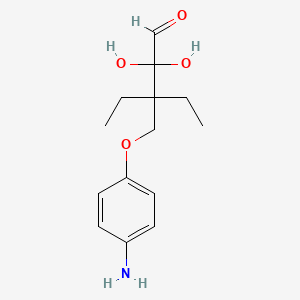
![[3-(2,2-dimethylbutanoylamino)phenyl] N-methylcarbamate](/img/structure/B1668131.png)



![methyl 4-hydroxy-2-[[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]methyl]-3-(4-hydroxyphenyl)-5-oxofuran-2-carboxylate](/img/structure/B1668136.png)



